molecular formula C19H17ClN4O5 B2541412 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate CAS No. 877979-65-2

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate

Cat. No.: B2541412
CAS No.: 877979-65-2
M. Wt: 416.82
InChI Key: ULCDXCFWFLZCOZ-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the chloro and nitro groups. The morpholino group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: Commonly involves the replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholino-5-nitrobenzoate is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine core and the combination of chloro, nitro, and morpholino groups.

Properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5/c20-13-1-4-18-21-14(11-23(18)10-13)12-29-19(25)16-9-15(24(26)27)2-3-17(16)22-5-7-28-8-6-22/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCDXCFWFLZCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CN4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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